molecular formula C19H24N4O3S B3000152 N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide CAS No. 692733-01-0

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B3000152
CAS No.: 692733-01-0
M. Wt: 388.49
InChI Key: OXUMAQZFALWDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for Research Use Only. This carboxamide derivative shares a core structural motif with other well-studied piperazine-1-carboxamide compounds, which have been investigated for their interaction with various biological targets . Specifically, closely related phenylpiperazine carboxamide analogs have been identified as potent and selective mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down endogenous signaling lipids, and its inhibition can lead to elevated levels of these lipids, which play roles in pain and inflammation pathways . Preclinical research on such analogs has demonstrated potential broad-spectrum analgesic properties, including the attenuation of tactile allodynia in neuropathic pain models and the reduction of thermal hyperalgesia in inflammatory pain models . Furthermore, structure-function analyses indicate that derivatives of the phenylpiperazine scaffold are also being explored in other areas, such as their utility as intestinal permeation enhancers to improve the oral absorption of macromolecular therapeutics . Researchers may find this compound valuable for probing endocannabinoid system signaling or developing novel therapeutic strategies for neurological and inflammatory conditions. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-21(2)27(25,26)18-10-8-16(9-11-18)20-19(24)23-14-12-22(13-15-23)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUMAQZFALWDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(dimethylsulfamoyl)aniline: This intermediate is synthesized by reacting 4-nitroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of 4-(dimethylsulfamoyl)phenylpiperazine: The intermediate 4-(dimethylsulfamoyl)aniline is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Introduction of the Carboxamide Group: Finally, the 4-(dimethylsulfamoyl)phenylpiperazine is reacted with phenyl isocyanate to introduce the carboxamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for the design of inhibitors or modulators of biological pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Table 1: Comparison of Piperazine-1-carboxamide Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Features Reference
N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl 52.2 189.5–192.1 Moderate yield; fluorine enhances polarity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethylpiperazine N/A N/A Chair conformation; N–H⋯O hydrogen bonds in crystal
4-Phenyl-N-{4-[(propan-2-yl)carbamoyl]phenyl}piperazine-1-carboxamide Isopropylcarbamoylphenyl N/A N/A Carbamoyl group improves solubility
YM580 (Androgen receptor antagonist) 4-Cyano-3-(trifluoromethyl)phenyl N/A N/A High potency (ED50 = 2.2 mg/kg); stereospecific activity

Key Observations:

  • Halogen Substituents: Fluorine and chlorine at the phenyl ring (e.g., A2–A6 in ) improve yield (45–57%) and thermal stability (melting points: 189–199°C).
  • Sulfonamide/Sulfamoyl Groups: The dimethylsulfamoyl group in the target compound may confer higher metabolic stability compared to unsubstituted analogs, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, which lacks such groups .
  • Carbamoyl Modifications: Derivatives with carbamoyl substituents (e.g., ) exhibit improved solubility, critical for oral bioavailability .

Structural Modifications and Pharmacological Activity

Piperazine Core Modifications

  • Tetrahydronaphthalene Hybrids (): Compound 43, containing a tetrahydronaphthalene moiety, achieved 74% yield and 95.5% HPLC purity. The fluorophenyl group likely enhances binding affinity to hydrophobic targets .

Stereochemical Influences

  • YM580 () demonstrates the critical role of stereochemistry: the (2R,5S) configuration results in potent antiandrogenic activity (ED50 = 2.2 mg/kg), surpassing racemic mixtures. This highlights the necessity of chiral resolution in optimizing activity .

Biological Activity

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potentials based on various research findings.

  • Molecular Formula : C20H23F3N4O3S
  • Molecular Weight : 456.48 g/mol
  • CAS Number : 692733-10-1
  • Density : 1.381 g/cm³ (predicted)
  • pKa : 13.21 (predicted)

This compound features a piperazine core substituted with both dimethylsulfamoyl and phenyl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various molecular targets, leading to multiple pharmacological effects:

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain piperazine derivatives can effectively inhibit seizures in animal models, suggesting potential therapeutic applications in epilepsy management .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects. Its interaction with GABA receptors suggests a mechanism through which it could mitigate neurotoxic damage .
  • Antimicrobial Properties : Similar piperazine derivatives have been reported to possess antibacterial and anti-inflammatory activities, indicating that this compound may also exhibit similar properties, warranting further investigation .

The mechanism of action for this compound involves:

  • Receptor Binding : The compound likely binds to specific receptors in the central nervous system, including GABA and glutamate receptors, modulating their activity and influencing neuronal excitability.
  • Enzyme Inhibition : It may also inhibit certain enzymes involved in neurotransmitter metabolism, further enhancing its anticonvulsant and neuroprotective effects .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityModel
2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamideAnticonvulsantMES, scMET, 6 Hz
Piperazine derivativesAnticonvulsantVarious seizure models
Piperazine-based compoundsAntibacterialIn vitro assays

These studies highlight the potential for this compound to exhibit similar activities.

Pharmacokinetic Properties

Research into the pharmacokinetics of related compounds reveals important insights:

  • Absorption and Distribution : Compounds in this class typically show good oral bioavailability.
  • Metabolism : They are often metabolized by liver enzymes, which can affect their efficacy and safety profiles.
  • Excretion : Renal excretion is common for many piperazine derivatives, necessitating consideration of renal function in therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU or triethylamine). For example, a two-step protocol may include:

Ring Formation : Cyclization of a protected diamine with a sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

Deprotection : Acidic or basic hydrolysis to remove protective groups (e.g., nosyl groups) .
Yields are optimized using continuous flow reactors for scalability, with purity confirmed via HPLC (>95%) .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using a combination of:
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm structural integrity and absence of byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting points and crystalline stability .
    Recrystallization from ethanol or acetonitrile is a standard purification step .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperazine-carboxamide derivatives?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., antimicrobial vs. receptor antagonist activity) are addressed through:
  • Target-Specific Assays : Enzymatic inhibition studies (e.g., SDH or AR antagonism) to isolate mechanisms .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding specificity, as seen in analogs with improved AR antagonism (ED50_{50} = 2.2 mg/kg in rat models) .
  • Computational Modeling : Molecular docking to predict binding affinities and reconcile in vitro/in vivo disparities .

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacokinetic profile?

  • Methodological Answer : Key SAR insights include:
  • Piperazine Substitution : 2,5-Dimethylpiperazine derivatives exhibit enhanced metabolic stability due to reduced CYP450 oxidation .
  • Sulfonamide Modifications : Dimethylsulfamoyl groups improve solubility and bioavailability compared to unsubstituted analogs .
  • Fluorinated Aromatic Rings : Fluorine atoms at the 4-position of the phenyl ring increase lipophilicity and blood-brain barrier penetration .
    In vivo validation involves pharmacokinetic profiling (e.g., half-life, Cmax_{max}) in rodent models .

Q. What analytical techniques characterize salt forms of this compound for formulation studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride, phosphate) is analyzed via:
  • XRPD : To confirm crystalline polymorphism and salt stability .
  • TGA/DSC : To assess thermal decomposition profiles and hydrate formation .
  • FTIR : To identify counterion interactions (e.g., sulfonate stretching at 1150–1250 cm1^{-1}) .
    Hydrochloride salts are preferred for oral formulations due to high aqueous solubility (>50 mg/mL) .

Experimental Design Considerations

Q. How should researchers design assays to evaluate this compound's enzyme inhibition potential?

  • Methodological Answer : A robust assay includes:
  • Enzyme Source : Recombinant human enzymes (e.g., SDH or AR) expressed in E. coli .
  • Substrate Competition : Use of fluorogenic substrates (e.g., resorufin derivatives) for real-time activity monitoring .
  • IC50_{50} Determination : Dose-response curves with 8–12 concentrations (0.1–100 µM) and triplicate measurements to minimize variability .
    Positive controls (e.g., bicalutamide for AR assays) validate experimental conditions .

Q. What crystallographic methods confirm the 3D conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine:
  • Piperazine Ring Conformation : Chair vs. boat configurations (e.g., chair conformation observed in N-(4-chlorophenyl) analogs with R-factor = 0.061) .
  • Intermolecular Interactions : Hydrogen-bonding networks (e.g., N–H⋯O linkages along [100] crystallographic axes) .
    Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.